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Compound of Interest

Compound Name: 4-Isopropyl-m-phenylenediamine

Cat. No.: B077348

This technical guide provides a detailed overview of the spectroscopic data for 4-Isopropyl-m-
phenylenediamine, a chemical intermediate of interest to researchers, scientists, and
professionals in drug development. Due to the limited availability of specific experimental
spectra in public databases, this guide presents predicted data based on the compound's
structure, alongside established analytical methodologies.

Chemical Structure and Properties

4-1sopropyl-m-phenylenediamine is an aromatic amine with the following key properties:

Molecular Formula: CoH14N2

Molecular Weight: 150.22 g/mol

IUPAC Name: 4-isopropylbenzene-1,3-diamine

CAS Number: 14235-45-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-lsopropyl-m-phenylenediamine. These
predictions are based on established principles of spectroscopy and analysis of similar
chemical structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

~6.8-7.0 d 1H Ar-H
~6.2-6.4 dd 1H Ar-H
~6.1-6.2 d 1H Ar-H
~3.5-45 brs 4H -NH:2

2.8-3.0 septet 1H -CH(CH3)2
1.2-1.3 d 6H -CH(CH3)2

Table 2: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~148 Ar-C (quaternary)
~146 Ar-C (quaternary)
~130 Ar-C (quaternary)
~118 Ar-CH

~115 Ar-CH

~112 Ar-CH

~34 -CH(CH3s)2

~24 -CH(CHs)2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Assignment

3450 - 3300 Strong, Broad N-H Stretch (amine)
3050 - 3000 Medium C-H Stretch (aromatic)
2960 - 2870 Strong C-H Stretch (aliphatic)
N-H Bend (amine) and C=C
1620 - 1580 Strong )
Stretch (aromatic)
1520 - 1450 Medium C=C Stretch (aromatic)
C-H Bend (aromatic, out-of-
850 - 800 Strong

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron lonization)

m/z Predicted Fragment lon
150 [M]* (Molecular lon)

135 [M - CHs]*

107 [M - CsH7]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-

Isopropyl-m-phenylenediamine. These protocols are based on standard laboratory practices.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 4-Isopropyl-m-

phenylenediamine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de) in

a5 mm NMR tube.

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://www.benchchem.com/product/b077348?utm_src=pdf-body
https://www.benchchem.com/product/b077348?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_and_Spectrometric_Characterization_of_4_isopropyl_N_4_methylbenzyl_benzamide_A_Technical_Guide.pdf
https://www.benchchem.com/product/b077348?utm_src=pdf-body
https://www.benchchem.com/product/b077348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» 'H NMR Acquisition:

o Spectrometer: 400 MHz FT-NMR spectrometer.

[¢]

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-32.

[¢]

[e]

Relaxation Delay: 1-5 seconds.

o

Referencing: The residual solvent peak is used as an internal reference.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz FT-NMR spectrometer.

[e]

Pulse Sequence: Proton-decoupled pulse program.

o

Number of Scans: 1024 or more, depending on sample concentration.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 4-Isopropyl-m-phenylenediamine with approximately 100-
200 mg of dry potassium bromide (KBr) powder in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Scan Range: 4000 - 400 cm~1.
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o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Background: A background spectrum of a pure KBr pellet is recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of 4-lIsopropyl-m-phenylenediamine in a
volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

 lonization Method: Electron lonization (El) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Data Acquisition: Scan a mass range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Isopropyl-m-phenylenediamine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

. Structure
= Elucidation

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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